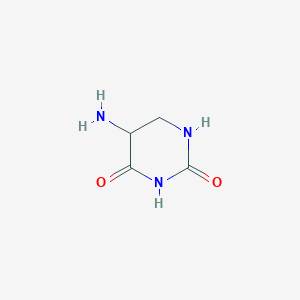

5-Aminodihydropyrimidine-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c5-2-1-6-4(9)7-3(2)8/h2H,1,5H2,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECZRUUWLHHAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330932 | |

| Record name | 5-amino-1,3-diazinane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17017-92-4 | |

| Record name | 5-amino-1,3-diazinane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminodihydropyrimidine 2,4 1h,3h Dione and Its Derivatives

Classical Synthetic Routes to Dihydropyrimidine-2,4(1H,3H)-dione Scaffolds

The foundational methods for constructing the dihydropyrimidine-2,4(1H,3H)-dione core have been well-established for over a century and continue to be widely utilized and modified.

Biginelli Reaction and Its Variations

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). kashanu.ac.ir This one-pot, three-component reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335). kashanu.ac.irnih.gov The classical Biginelli reaction, however, often suffers from drawbacks such as harsh reaction conditions and low yields, particularly with certain substituted aldehydes. researchgate.net

Over the years, numerous variations have been developed to improve the efficiency and scope of the Biginelli reaction. organic-chemistry.org These modifications often involve the use of different catalysts, including Lewis acids like copper(II) trifluoroacetate (B77799) hydrate (B1144303) and boron trifluoride, to enhance reaction rates and yields. kashanu.ac.ir Furthermore, alternative energy sources such as microwave irradiation and ultrasound have been employed to accelerate the reaction, often leading to significantly reduced reaction times and improved outcomes. clockss.org Solid-phase protocols have also been developed, which are particularly suitable for combinatorial chemistry and the generation of compound libraries. kashanu.ac.ir

The general mechanism of the Biginelli reaction is believed to proceed through the initial condensation of the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves cyclization via condensation between a urea nitrogen and a ketone carbonyl, followed by dehydration to yield the dihydropyrimidine (B8664642) ring. nih.gov

Multi-component Reaction Approaches

The Biginelli reaction is itself a prime example of a multi-component reaction (MCR), a class of reactions where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov MCRs are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.gov

Beyond the classical Biginelli setup, various MCR approaches have been developed to synthesize diverse dihydropyrimidine-2,4(1H,3H)-dione scaffolds. These strategies often involve modifying one or more of the initial components. For instance, thiourea (B124793) can be used in place of urea to produce the corresponding dihydropyrimidine-2(1H)-thiones. jsynthchem.com A range of aldehydes, including aromatic, aliphatic, and heterocyclic aldehydes, have been successfully employed. jsynthchem.com Similarly, the β-dicarbonyl component is not limited to ethyl acetoacetate (B1235776); other β-ketoesters, β-diketones, and related active methylene (B1212753) compounds can be utilized to introduce different substituents at the 5- and 6-positions of the dihydropyrimidine ring. nih.govcalvin.edu Some approaches have even demonstrated the feasibility of four-component reactions to achieve greater molecular diversity in a single synthetic operation.

Advanced Synthetic Strategies for 5-Aminodihydropyrimidine-2,4(1H,3H)-dione

The introduction of an amino group at the 5-position of the dihydropyrimidine-2,4(1H,3H)-dione ring requires more specialized synthetic strategies, often focusing on regioselectivity and the use of advanced catalytic systems.

Regioselective Synthesis of 5-Amino Substitutions

The direct and regioselective synthesis of this compound presents a synthetic challenge. A common and effective strategy to achieve this is a two-step process involving the introduction of a nitro group at the 5-position, followed by its reduction to the desired amino group.

Initially, a 5-nitrodihydropyrimidine-2,4(1H,3H)-dione precursor can be synthesized through a modified Biginelli-type reaction. This involves the condensation of an aldehyde, urea or a urea derivative, and a β-ketoester that is substituted with a nitro group at the α-position.

Subsequently, the 5-nitro group of the dihydropyrimidine ring can be selectively reduced to a 5-amino group. A variety of reducing agents and catalytic systems can be employed for this transformation. Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts. rsc.org Transfer hydrogenation, using reagents like hydrazine (B178648) hydrate in the presence of a catalyst, also provides a viable route. researchgate.net Chemical reducing agents, including sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also effect this reduction. jsynthchem.com The choice of the reduction method often depends on the other functional groups present in the molecule to ensure chemoselectivity.

An alternative approach involves the use of 5-aminouracil (B160950) as a starting material, which can potentially be reduced to the corresponding dihydropyrimidine. However, controlling the regioselectivity of the reduction of the uracil (B121893) ring while preserving the 5-amino group can be challenging.

Catalytic Systems in this compound Synthesis

A wide array of catalytic systems have been developed to enhance the efficiency and sustainability of dihydropyrimidine synthesis. In the context of the Biginelli reaction and its variations, both Brønsted and Lewis acids are commonly used. kashanu.ac.ir Lewis acids such as indium(III) chloride and ytterbium(III) triflate have been shown to be effective catalysts, often allowing for milder reaction conditions and improved yields. nih.gov

Heterogeneous catalysts have gained significant attention due to their ease of separation and recyclability. Examples include silica-supported acids like silica (B1680970) chloride, and clay-based catalysts such as montmorillonite (B579905) KSF. nih.govjsynthchem.com Magnetic nanoparticles functionalized with acidic groups have also been employed, allowing for simple magnetic separation of the catalyst from the reaction mixture. calvin.edu The use of such recyclable catalysts aligns with the principles of green chemistry. nih.gov

For the specific synthesis of 5-amino derivatives via the reduction of 5-nitro precursors, various catalytic systems are crucial. Catalytic hydrogenation typically employs transition metal catalysts such as palladium, platinum, or nickel. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, which is important when other reducible functional groups are present in the molecule.

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Sulfamic Acid | Biginelli Reaction | Efficient under microwave irradiation and solvent-free conditions. | rsc.org |

| Nano-γ-Al2O3/BF3/Fe3O4 | Biginelli Reaction | Magnetic, reusable, and effective under solvent-free conditions. | calvin.edu |

| Silica Chloride | Biginelli Reaction | Inexpensive and effective under solvent-free conditions. | jsynthchem.com |

| Heteropolyacid-Clay (HPA-Clay) | Biginelli Reaction | Recyclable, environmentally sustainable, and efficient. | nih.gov |

| Yb(OTf)3 | Biginelli Reaction | Increases yields, shortens reaction times, and is recoverable. | nih.gov |

| Molecular Iodine | Biginelli-type Reaction | Mild Lewis acid catalyst, proceeds with high chemo- and regioselectivity. | researchgate.net |

Solvent-Free and Green Chemistry Approaches in Dihydropyrimidine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of dihydropyrimidines, this has manifested in the exploration of solvent-free reaction conditions and the use of green catalysts. researchgate.net

Solvent-free, or neat, reactions offer several advantages, including reduced solvent waste, easier product isolation, and often faster reaction rates due to higher reactant concentrations. rsc.orgmdpi.com Many of the modern variations of the Biginelli reaction are performed under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts. rsc.orgresearchgate.net For example, the reaction can be carried out by simply heating a mixture of the aldehyde, β-ketoester, and urea with a catalytic amount of an acid. mdpi.com In some cases, the reaction can even proceed without any catalyst, albeit at higher temperatures. nih.gov

The principles of green chemistry also encourage the use of non-toxic, renewable resources. Some studies have explored the use of natural acids, such as those found in fruit juices, as catalysts for the Biginelli reaction, presenting a cost-effective and environmentally friendly alternative to traditional acid catalysts. The use of water as a solvent, when feasible, is another green approach that is being investigated.

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Reactants are mixed without a solvent, often with heating or microwave irradiation. | Reduced waste, simplified work-up, improved reaction rates. | rsc.orgmdpi.com |

| Microwave-Assisted Synthesis | Microwave energy is used to rapidly heat the reaction mixture. | Drastically reduced reaction times, often higher yields. | rsc.org |

| Ultrasound Irradiation | Ultrasonic waves are used to promote the reaction. | Enhanced reaction rates and yields. | researchgate.net |

| Use of Recyclable Catalysts | Heterogeneous or magnetic catalysts that can be easily recovered and reused. | Reduced catalyst waste and cost. | nih.govcalvin.edu |

| Catalyst-Free Synthesis | Reaction proceeds by heating the reactants without a catalyst. | Avoids the use of potentially toxic or expensive catalysts. | nih.gov |

Precursor Chemistry in the Synthesis of this compound Derivatives

The synthesis of this compound, commonly known as 5-aminouracil, and its derivatives relies on a variety of precursor molecules and synthetic strategies. The construction of the core pyrimidine (B1678525) ring is often achieved through cyclocondensation reactions, which involve the formation of the heterocyclic structure from acyclic starting materials. Key precursors in these syntheses include urea, malonic acid derivatives, and barbituric acid. Furthermore, 5-aminouracil itself serves as a crucial building block for the synthesis of more complex, fused heterocyclic systems. Multicomponent reactions (MCRs) have also emerged as an efficient approach for the synthesis of diverse 5-aminouracil derivatives.

Synthesis from Urea and Malonic Acid Derivatives

A fundamental method for constructing the pyrimidine ring of 5-aminouracil and its analogs is the condensation of urea or its derivatives with a malonic acid derivative. This approach is a classic strategy in pyrimidine synthesis. For instance, the reaction of a substituted malonic ester with urea in a basic medium, such as in the presence of sodium ethoxide, can lead to the formation of a barbituric acid derivative, which can then be further functionalized. The systematic study of pyrimidines began in the late 19th century, with early syntheses involving the condensation of ethyl acetoacetate with amidines. wikipedia.org The preparation of barbituric acid itself was reported by Grimaux in 1879 through the reaction of urea and malonic acid in the presence of phosphorus oxychloride. wikipedia.org

The general reaction involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N moiety. wikipedia.org For example, the condensation of thiourea with ethyl acetoacetate is a known method for synthesizing 2-thio-6-methyluracil. wikipedia.org

Synthesis from Barbituric Acid and its Derivatives

Barbituric acid is a key precursor in the synthesis of a wide array of its derivatives, which can subsequently be converted to 5-aminouracil derivatives. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate (B1230296) drugs. mdpi.com It can be synthesized from the reaction of malonic acid and urea. wikipedia.orgwikipedia.org

Derivatives of barbituric acid can be prepared through various reactions. For example, 5-arylidene barbituric acid derivatives can be synthesized via the condensation reaction between aromatic aldehydes and barbituric acid. researchgate.net These reactions can be catalyzed by various catalysts, including reusable ionic liquids. mdpi.com The resulting 5-substituted barbituric acids can then be subjected to further chemical transformations to introduce an amino group at the 5-position.

The following table provides examples of barbituric acid derivatives synthesized from various precursors.

| Derivative | Precursors | Reaction Type | Reference |

|---|---|---|---|

| 5-Arylidene barbituric acid | Aromatic aldehyde, Barbituric acid | Condensation | researchgate.net |

| Pyrazolo pyrano pyrimidine compound | Hydrazine hydrate, Ethyl acetoacetate, Barbituric acid, p-Cl-benzaldehyde | Multicomponent reaction | mdpi.com |

| Spiro-pyrimidine derivative | Aromatic aldehyde, Benzo-1,3-dioxol-5-amine, Barbituric acid | Three-component reaction | mdpi.com |

5-Aminouracil and 6-Aminouracil (B15529) as Precursors in Heterocyclic Synthesis

5-Aminouracil and its isomer, 6-aminouracil, are versatile building blocks in the synthesis of a diverse range of fused heterocyclic compounds. researchgate.netresearchgate.netbenthamdirect.com These molecules can act as both nucleophiles and electrophiles, making them valuable starting materials for constructing complex molecular architectures with potential biological and pharmacological relevance. researchgate.netsemanticscholar.org

Multicomponent reactions (MCRs) prominently feature 6-aminouracil and its derivatives for the synthesis of fused uracils. researchgate.netsemanticscholar.org MCRs are advantageous as they allow for the formation of complex molecules in a single step with high atom economy. For example, a one-pot, three-component reaction of 5-aminouracil, an aromatic aldehyde, and thioglycolic acid can yield N-uracil-thiazolidinones. researchgate.net

Similarly, 6-aminouracil derivatives are used in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives through a one-pot Knoevenagel-Michael addition pathway involving substituted aromatic aldehydes and cyanoacetamide. semanticscholar.org

The following table presents examples of heterocyclic compounds synthesized using aminouracil derivatives as precursors.

| Synthesized Compound | Aminouracil Precursor | Other Reactants | Reaction Type | Reference |

|---|---|---|---|---|

| N-uracil-thiazolidinones | 5-Aminouracil | Aromatic aldehydes, Thioglycolic acid | One-pot three-component reaction | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivatives | 6-Aminouracil | Substituted aromatic aldehydes, Cyanoacetamide | One-pot Knoevenagel-Michael addition | semanticscholar.org |

| Pyrido[3,2-d:6,5-d']dipyrimidine derivatives | 5-Aminouracil | Benzaldehydes, Barbituric acid | One-pot reaction | researchgate.net |

| Pyrimido[5,4-b]quinoline-2,4,9-triones | 5-Aminouracil | Dimedone, Formaldehyde (B43269) | One-pot synthesis | researchgate.net |

Chemical Reactivity and Derivatization of 5 Aminodihydropyrimidine 2,4 1h,3h Dione

Functional Group Transformations at the 5-Amino Position

The amino group at the 5-position of the dihydropyrimidine (B8664642) ring is a key site for derivatization. It can undergo various reactions to introduce new functional groups, thereby modifying the properties of the parent molecule.

One common transformation is the reaction with aldehydes to form Schiff bases. For instance, 5-aminouracil (B160950) reacts with aromatic aldehydes to yield the corresponding 5-(arylidene-amino)-6-aminouracils. frontiersin.org These Schiff bases are versatile intermediates for further synthetic manipulations.

Acylation of the 5-amino group is another important transformation. For example, reaction with trifluoroacetic anhydride (B1165640) in trifluoroacetic acid yields 5-(N-trifluoromethylcarboxy)aminouracil. nih.gov This reaction introduces a trifluoroacetyl group, which can significantly alter the electronic properties of the molecule. Similarly, acylation with benzoyl chloride can be achieved. For instance, N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is synthesized from the corresponding 5-aminouracil derivative. frontiersin.org

The amino group can also be involved in the formation of thiazolidinone rings. A one-pot, three-component reaction of 5-aminouracil, an aromatic aldehyde, and thioglycolic acid leads to the formation of N-uracil-thiazolidinones. researchgate.net This reaction demonstrates the ability of the 5-amino group to participate in multicomponent reactions to build more complex heterocyclic structures.

Furthermore, the 5-amino position can be a site for aminomethylation. This reaction, typically carried out with formaldehyde (B43269) and a secondary amine, introduces an aminomethyl group onto the pyrimidine (B1678525) ring, as seen in the synthesis of 5-aminomethyl-substituted pyrimidine-2,4-(1H,3H)-diones. researchgate.net

Table 1: Examples of Functional Group Transformations at the 5-Amino Position

| Reactant(s) | Product | Reaction Type |

| 5-Aminouracil, Aromatic Aldehyde | 5-(Arylidene-amino)-6-aminouracil | Schiff Base Formation |

| 5-Aminouracil, Trifluoroacetic Anhydride | 5-(N-Trifluoromethylcarboxy)aminouracil | Acylation |

| 5-Aminouracil, Benzoyl Chloride | N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | Acylation |

| 5-Aminouracil, Aromatic Aldehyde, Thioglycolic Acid | N-Uracil-thiazolidinone | Thiazolidinone Formation |

| Pyrimidine-2,4-(1H,3H)-dione, Formaldehyde, Secondary Amine | 5-Aminomethyl-pyrimidine-2,4-(1H,3H)-dione | Aminomethylation |

Modifications of the Dihydropyrimidine Ring System

The dihydropyrimidine ring of 5-aminouracil can undergo various modifications, leading to a diverse range of derivatives. These modifications can involve substitution at different positions of the ring or even ring transformation reactions.

N-alkylation at the N1 and N3 positions of the pyrimidine ring is a common strategy to introduce alkyl groups. researchgate.net For example, 3-alkyl-substituted 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-diones can be synthesized through N-alkylation. researchgate.net

The C6 position of the uracil (B121893) ring can also be functionalized. For instance, 1-benzyl- or 1-methyl-6-chlorouracil can react with primary amines to introduce an amino group at the C6 position. researchgate.net Subsequent reactions such as nitrosation, reduction, formylation, and cyclization can lead to the formation of fused heterocyclic systems like xanthines. researchgate.net

The dihydropyrimidine ring can also participate in multicomponent reactions to form more complex structures. For example, a one-pot reaction of 6-aminouracil (B15529) with aryl aldehydes and thiobarbituric acid under microwave irradiation can yield pyridodipyrimidines. researchgate.net

Table 2: Examples of Modifications of the Dihydropyrimidine Ring System

| Starting Material | Reagent(s) | Product | Modification Type |

| 6-Methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione | Alkyl Halide | 3-Alkyl-6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione | N-Alkylation |

| 1-Benzyl-6-chlorouracil | Primary Amine | 1-Benzyl-6-aminouracil derivative | C6-Substitution |

| 6-Aminouracil, Aryl Aldehyde, Thiobarbituric Acid | Microwave Irradiation | Pyridodipyrimidine | Multicomponent Reaction |

Formation of Fused Heterocyclic Systems Involving Dihydropyrimidine-2,4(1H,3H)-dione Moieties

5-Aminodihydropyrimidine-2,4(1H,3H)-dione is a valuable precursor for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. nih.gov These fused systems often exhibit interesting biological activities.

One common strategy involves the reaction of 6-aminouracils with various reagents to construct a new ring fused to the pyrimidine core. For instance, the reaction of 6-aminouracil with aromatic aldehydes can lead to the formation of dipyrimidinopyridines. researchgate.net In another example, reaction with formalin and primary amines can yield pyrimidopyrimidines through a double Michael reaction. researchgate.net

The synthesis of pyrido[3,2-d:6,5-d']dipyrimidines can be achieved through a one-pot, multicomponent reaction of 6-aminouracil with aryl aldehydes and thiobarbituric acid under microwave irradiation. researchgate.net This method provides an efficient route to these complex fused systems.

Furthermore, 5-aminouracil derivatives can be used to synthesize pyrimido[4,5-d]pyrazines. This is achieved through a one-pot reaction of aryl gloxals, urea (B33335), and ethylacetoacetate to furnish novel 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones, which then undergo Knorr-condensation with hydrazines. nih.gov

Table 3: Examples of Fused Heterocyclic Systems from this compound

| Starting Material | Reagent(s) | Fused System Formed |

| 6-Aminouracil | Aromatic Aldehydes | Dipyrimidinopyridines |

| 6-Aminouracil | Formalin, Primary Amines | Pyrimidopyrimidines |

| 6-Aminouracil, Aryl Aldehyde, Thiobarbituric Acid | Microwave Irradiation | Pyrido[3,2-d:6,5-d']dipyrimidines |

| Aryl Gloxals, Urea, Ethylacetoacetate, Hydrazines | - | Pyrimido[4,5-d]pyrazines |

Reaction Mechanisms of this compound Transformations

The transformations of this compound involve various reaction mechanisms, including electrophilic substitution, condensation, and cyclization reactions.

The formation of Schiff bases from 5-aminouracil and aldehydes proceeds through a nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde, followed by dehydration.

The Biginelli reaction, a well-known multicomponent reaction for the synthesis of dihydropyrimidinones, provides a framework for understanding the formation of related structures. nih.gov The mechanism of the Biginelli reaction is proposed to proceed through the formation of an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by a β-dicarbonyl compound, followed by cyclization and dehydration. nih.gov

The formation of fused heterocyclic systems often involves a sequence of reactions. For example, the synthesis of pyrido[2,3-d]pyrimidines from the reaction of benzaldehyde, Meldrum's acid, and 6-aminouracil is suggested to occur through a Knoevenagel condensation, followed by a Michael addition, cyclization, and subsequent release of propanone and carbon dioxide. nih.gov

In the formation of pyridodipyrimidines from 6-aminouracil, benzaldehydes, and barbituric acid, it is proposed that an intermediate is formed which can be isolated and characterized. researchgate.net This intermediate then undergoes further reaction to yield the final fused product. The reaction can also proceed through the formation of a Schiff base, which then reacts with barbituric acid. researchgate.net

A proposed mechanism for the ring contraction of certain dihydropyrimidine compounds involves the oxidation of a sulfide (B99878) group to a sulfoxide, which then attacks the C2 position of the ring, leading to the cleavage of a C-S bond and the formation of the final product. mdpi.com

Biological Activities and Mechanistic Insights Non Clinical Focus for 5 Aminodihydropyrimidine 2,4 1h,3h Dione Analogs

Antimicrobial Activity Studies of 5-Aminodihydropyrimidine-2,4(1H,3H)-dione Derivatives

The urgent need for novel antimicrobial agents, driven by the rise of drug-resistant pathogens, has spurred research into various heterocyclic compounds, including pyrimidine-2,4-dione derivatives. researchgate.netnih.gov These compounds have demonstrated promising activity against a range of bacteria, fungi, and viruses. researchgate.net

Derivatives of pyrimidine-2,4-dione have shown notable antibacterial properties. Studies have evaluated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain novel pyrimidine-2,4-dione derivatives demonstrated better activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) compared to other tested compounds in their series. researchgate.net Similarly, various 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives have exhibited significant inhibitory activity against pathogenic bacteria, with E. coli, Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive) being particularly susceptible. nih.gov

Mechanistically, the antibacterial action of these analogs often involves the inhibition of essential cellular processes. A key target is DNA replication. nih.gov Anilinouracils (AUs), which are derivatives of 5-aminouracil (B160950), selectively inhibit DNA polymerase IIIC, an enzyme crucial for DNA replication in Gram-positive bacteria. nih.gov Hybrid compounds combining an anilinouracil with a fluoroquinolone (FQ) have been developed, demonstrating potent, dual-action antibacterial activity. nih.gov One such hybrid, 251D, potently inhibits DNA synthesis with no effect on RNA or protein synthesis. nih.gov This compound was significantly more potent than its parent AU compound against a panel of Gram-positive organisms, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE) strains. nih.gov

The mechanisms of the related compound 5-fluorouracil (B62378) (5-FU) against E. coli have also been elucidated, revealing that it can induce DNA damage, trigger DNA repair pathways, increase intracellular ATP levels, and promote the production of reactive oxygen species (ROS), suggesting a multi-target mode of action. mdpi.com Other antibacterial mechanisms for pyrimidine (B1678525) analogs include the disruption of metabolic pathways, such as folic acid synthesis, and interference with membrane function. openstax.org

| Compound Series | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Pyrimidine-2,4-diones | B. subtilis | 20 | researchgate.net |

| Pyrimidine-2,4-diones | E. coli | 18 | researchgate.net |

| 3,4-dihydropyrimidine-2(1H)-ones | E. coli, P. aeruginosa, S. aureus | 32-64 | nih.gov |

| Anilinouracil-Fluoroquinolone Hybrid (251D) | MRSA, VRE strains | 0.625-5 | nih.gov |

Pyrimidine derivatives have also been recognized for their significant potential as antifungal agents in agriculture and medicine. nih.gov Various synthesized pyrimidine-2,4-dione derivatives have been screened for activity against fungi like Aspergillus niger and Penicillium marneffei, with some showing promising results. researchgate.net Studies on 3,4-dihydropyrimidine-2(1H)-one derivatives also reported remarkable antifungal activity, often with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml. nih.gov

The mechanisms of antifungal action for pyrimidine-related compounds are diverse. nih.gov A primary mode of action for many antifungal drugs, particularly the azole class, is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. nih.gov Another identified mechanism is the induction of oxidative stress through the generation of ROS. nih.govresearchgate.net For example, certain 5-aminoimidazole-4-carbohydrazonamide derivatives, which also possess a heterocyclic structure, were found to stimulate ROS generation in Candida species. nih.govresearchgate.net The antifungal effect of these compounds was reduced by the antioxidant ascorbic acid, supporting the role of ROS in their fungicidal activity. researchgate.net

| Compound Series | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| Pyrimidine-2,4-diones | A. niger | 16 | researchgate.net |

| Pyrimidine-2,4-diones | P. marneffei | 18 | researchgate.net |

| 3,4-dihydropyrimidine-2(1H)-ones | Various Fungi | 32 | nih.gov |

| 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives | Sclerotinia sclerotiorum | 10 | nih.gov |

The pyrimidine scaffold is a cornerstone in the development of antiviral drugs. nih.gov A wide variety of these molecules have been synthesized and tested against numerous viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nih.govresearchgate.net Specifically, 5-substituted uracil (B121893) derivatives have been shown to inhibit HIV-1 and herpes family viruses. researchgate.net For instance, several 5-arylaminouracil derivatives act as non-nucleoside inhibitors of HIV-1 reverse transcriptase. researchgate.net Other pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

The mechanisms of action for antiviral pyrimidine derivatives typically involve the inhibition of key viral enzymes essential for replication. nih.govfiveable.me Many function as nucleoside/nucleotide analogs that target viral DNA or RNA polymerases. fiveable.meyoutube.com These analogs get incorporated into the growing viral nucleic acid chain, causing premature termination of the chain. youtube.com Non-nucleoside inhibitors, conversely, bind to a different site on the enzyme, impairing its function without being incorporated into the DNA/RNA strand. youtube.com Other antiviral strategies include blocking viral entry into the host cell, inhibiting viral uncoating, or preventing the final maturation and release of new virus particles. nih.govebsco.com

Anticancer Activity Research (In Vitro and Pre-clinical Models)

Uracil and its derivatives have long been a focus of anticancer research, with compounds like 5-fluorouracil being a mainstay in chemotherapy. researchgate.net Analogs of 5-aminouracil also possess potent anticancer activities, primarily through their interference with DNA synthesis and the induction of programmed cell death. researchgate.net

A fundamental characteristic of cancer is uncontrolled cell proliferation, making the cell cycle a prime target for therapeutic intervention. Derivatives of this compound have been shown to inhibit cancer cell growth by disrupting DNA synthesis and arresting the cell cycle. As a thymine (B56734) antagonist, 5-aminouracil (5-AU) can block DNA synthesis, leading to replication stress. researchgate.netnih.gov This stress can halt the progression of the cell cycle, preventing cancer cells from dividing.

Specific derivatives have been shown to induce cell cycle arrest at particular phases. For example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative caused a dose-dependent cell cycle arrest at the G0/G1 phase in non-small cell lung cancer cells. nih.gov Similarly, 2-thiouracil-5-sulfonamide derivatives, related to the core structure, were found to interfere with the cell cycle at the G1 and S phases. mdpi.com The mechanism for this arrest was linked to the inhibition of cyclin-dependent kinase-2 (CDK2), a key regulator of cell cycle progression. mdpi.com Further investigation showed that treatment with these compounds led to an increased expression of the proteins p21 and p27, which are known inhibitors of cyclin-dependent kinases. mdpi.com

Inducing apoptosis, or programmed cell death, is a key strategy for many anticancer drugs. Research has shown that 5-aminouracil and its derivatives can trigger this process in cancer cells. While prolonged exposure to 5-AU was found to cause only a slight increase in apoptosis-like events in some models, other derivatives have proven to be more potent inducers. nih.govnih.gov

For example, a nucleoside derivative, 1-(tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione, isolated from a marine sponge, was shown to have a cytotoxic effect and induce apoptosis in myeloma cancer cells. scialert.netresearchgate.net Another study focused on 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives found that the lead compound, XS23, induced both early and late-stage apoptosis in A375 melanoma cells. rsc.org The mechanism was determined to be linked to a massive increase in intracellular ROS levels, which in turn activated the apoptotic cascade. rsc.org This was confirmed by the dose-dependent and time-dependent increase in the expression of cleaved caspase-9, a key executioner protein in the intrinsic apoptosis pathway. rsc.org This elevation of oxidative stress to cytotoxic levels is a promising mechanism for selectively targeting and eliminating cancer cells. rsc.org

Molecular Targets and Interaction Analysis

Analogs of this compound have been the focus of scientific inquiry to delineate their molecular targets, thereby uncovering potential avenues for therapeutic intervention. Through the strategic application of structure-based drug design, researchers have successfully synthesized novel series of pyrimidine-2,4-dione derivatives exhibiting specific inhibitory activities against key biological molecules.

A significant area of this research has been the exploration of dual inhibitors targeting Bromodomain-containing protein 4 (BRAD4) and Polo-like kinase 1 (PLK1). nih.govmdpi.com A series of 5-arylethylidene-aminopyrimidine-2,4-diones were synthesized and subsequently assessed for their cytotoxic effects and capacity for enzyme inhibition. nih.govmdpi.com Within this series, certain compounds emerged as potent dual inhibitors of both BRD4 and PLK1. Notably, compounds 4 and 7 (a 2-thiopyrimidine-4-one analog) demonstrated substantial inhibition of both BRD4 and PLK1, with IC50 values recorded in the nanomolar range. mdpi.com Analysis of the molecular interactions suggests that these compounds are capable of fitting into the binding sites of both BRD4 and PLK1, highlighting their potential as dual-target anticancer agents. nih.govmdpi.com

Another molecular target identified for a related compound, 5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione, is dihydrofolate reductase (DHFR). nih.gov DHFR is an essential enzyme in the metabolism of folate, and its inhibition can lead to the disruption of DNA synthesis. This positions DHFR as a valuable target for the development of new antibacterial and antiparasitic drugs. Initial studies have indicated that this particular pyrimidine derivative may act as an effective inhibitor of DHFR, though further investigations are required to fully ascertain its efficacy and selectivity. nih.gov

| Compound | BRD4 IC50 (µM) | PLK1 IC50 (µM) |

|---|---|---|

| 4 | 0.029 | 0.094 |

| 7 | 0.042 | 0.02 |

| Volasertib (Reference) | 0.017 | 0.025 |

Data sourced from reference mdpi.com

Anti-inflammatory Properties and Cyclooxygenase Inhibition

Derivatives of this compound have been shown to possess notable anti-inflammatory effects, which are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The foundational pyrimidine structure has been recognized as a viable scaffold for creating powerful and selective COX inhibitors. nih.govnih.gov

Investigations into new pyrimidine compounds have revealed that specific analogs display strong inhibitory action against both COX-1 and COX-2. derpharmachemica.com For example, a study identified compounds 3 and 4a as effective inhibitors, with IC50 values for COX-2 at 0.85 µM and 0.65 µM, respectively. derpharmachemica.com These figures are on par with the established drug celecoxib, which has an IC50 of 0.56 µM. derpharmachemica.com Additionally, certain pyrimidine derivatives have demonstrated a high degree of selectivity for COX-2 over COX-1, a sought-after quality that can help minimize the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Beyond direct COX inhibition, other anti-inflammatory mechanisms have also been examined. A study focusing on 5-nitropyrimidine-2,4-dione analogs looked into their capacity to suppress the production of nitric oxide (NO) and the action of inducible nitric oxide synthase (iNOS). nih.gov The excessive production of NO by iNOS is linked to the underlying pathology of a range of inflammatory diseases. wikipedia.org One of the compounds synthesized, compound 36 , proved to be a potent inhibitor of both nitric oxide generation (IC50 = 8.6 µM) and iNOS activity (IC50 = 6.2 µM) in cells stimulated by lipopolysaccharides. nih.gov Further computational docking studies confirmed that this compound effectively binds to the active site of the iNOS enzyme. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 3 | 5.50 | 0.85 |

| 4a | 5.05 | 0.65 |

| Celecoxib (Standard) | 6.34 | 0.56 |

| Ibuprofen (Standard) | 3.1 | 1.2 |

Data sourced from reference derpharmachemica.com

Antihypertensive Research and Calcium Channel Modulation

The structural similarity of dihydropyrimidines to dihydropyridines, a well-established class of L-type calcium channel blockers, has prompted research into their potential as antihypertensive agents. derpharmachemica.comwikipedia.org Dihydropyrimidines are considered aza-analogs of dihydropyridines and have been investigated for their ability to modulate calcium channels, a key mechanism in the regulation of blood pressure. derpharmachemica.comnih.gov

The synthesis of novel dihydropyrimidine (B8664642) derivatives has been a focus of this research, with subsequent evaluation of their calcium channel blocking capabilities. mdpi.comderpharmachemica.com These studies have demonstrated that certain dihydropyrimidine analogs exhibit significant vasorelaxant effects in vitro and potent, long-lasting antihypertensive activity in vivo. nih.gov For instance, one study identified a dihydropyrimidine derivative, compound 12a , which was found to be equipotent to nifedipine (B1678770) and amlodipine (B1666008) in vitro. In spontaneously hypertensive rats, this compound was more potent and had a longer duration of action than nifedipine, comparing favorably with the long-acting amlodipine. nih.gov

Structure-activity relationship studies have been crucial in guiding the design of these analogs. It has been shown that the nature and position of substituents on the dihydropyrimidine ring are critical determinants of their biological activity. nih.govmdpi.com For example, the presence of a 1-(phenylmethyl)-4-piperidinyl carbamate (B1207046) moiety at the N3 position and a sulfur atom at the C2 position were found to be optimal for in vitro vasorelaxant activity and in vivo antihypertensive effects. nih.gov Furthermore, chirality was identified as a significant factor, with the dihydropyridine (B1217469) receptor showing stereospecific recognition. nih.gov

In vitro assays, such as those using isolated rat ileum, have been employed to screen for calcium channel blocking activity by measuring the inhibition of KCl-induced contractions. mdpi.comderpharmachemica.com Several newly synthesized pyrimidine derivatives have shown comparable calcium channel blocking activity to the reference drug nifedipine in these assays. mdpi.comnih.gov

| Compound | IC50 (µg/mL) |

|---|---|

| 4c | 20.35 ± 1.85 |

| 7a | 20.15 ± 2.05 |

| 7b | 21.45 ± 2.55 |

| 7c | 19.65 ± 1.60 |

| 8c | 20.55 ± 2.15 |

| 9a | 21.25 ± 2.35 |

| 9b | 19.85 ± 1.75 |

| 9c | 20.05 ± 1.95 |

| Nifedipine (Standard) | 21.00 ± 1.20 |

Data sourced from reference mdpi.com

Research into DNA Replication and Cell Cycle Modulation for this compound Analogs

The modulation of DNA replication and cell cycle progression is a key area of investigation for analogs of this compound, particularly in non-clinical research settings. These compounds, which include derivatives such as 5-aminouracil, have been shown to interfere with fundamental cellular processes, leading to the inhibition of cell proliferation. This section delves into the specific impacts of these analogs on DNA synthesis and the mechanisms underlying cell cycle arrest.

Impact on DNA Synthesis

Analogs of this compound, notably 5-aminouracil (5-AU), have been identified as potent inhibitors of DNA synthesis. nih.govnih.gov As a thymine antagonist, 5-aminouracil directly interferes with the replication process. nih.govnih.gov This interference can lead to replication stress, a condition characterized by the slowing or stalling of replication fork progression. nih.gov The mechanism of action for some pyrimidine analogs involves the inhibition of DNA polymerase, a critical enzyme for DNA replication. nih.govnih.gov For instance, 5-fluorodeoxyuridine, another pyrimidine analog, acts as an inhibitor of thymidylate synthetase, while methotrexate, a folic acid analog, inhibits the synthesis of both purines and pyrimidines. nih.govnih.gov Cytosine arabinoside, another related compound, inhibits DNA replication by forming cleavage complexes with topoisomerase I. nih.govnih.gov

The disruption of DNA synthesis by these analogs can have significant downstream effects. For example, prolonged DNA replication stress induced by 5-aminouracil has been observed to disrupt the S-M checkpoint mechanism, which ensures that mitosis does not begin until DNA replication is complete. nih.gov This can lead to abnormal cellular outcomes. nih.gov Interestingly, continuous treatment with 5-aminouracil has been associated with an accelerated dynamic of the DNA replication machinery in some experimental models, even as it induces replication stress. nih.govnih.gov

Cell Cycle Arrest Mechanisms

The inhibition of DNA synthesis by this compound analogs is intrinsically linked to their ability to induce cell cycle arrest. By disrupting the normal progression of the cell cycle, these compounds can halt cell proliferation. The specific phase of the cell cycle at which arrest occurs can vary depending on the specific analog and the cellular context.

Research has shown that various pyrimidine derivatives can induce cell cycle arrest at different checkpoints. For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to arrest the cell cycle at the G1 phase. rsc.org In contrast, treatment with 5-fluorouracil, a widely studied pyrimidine analog, has been shown to cause a significant increase in the percentage of cells in the S phase, indicating an S-phase arrest. researchgate.netresearchgate.net This is consistent with its role as an antimetabolite that blocks DNA synthesis. researchgate.net Some 2-thiouracil-5-sulfonamide derivatives have been reported to induce cell growth arrest at the G1/S phase, S phase, or G2/M phase, depending on the cancer cell line. mdpi.com

The molecular mechanisms underlying this cell cycle arrest often involve the modulation of key regulatory proteins, particularly cyclins and cyclin-dependent kinases (CDKs). nih.gov CDKs are a family of protein kinases that are crucial for regulating the cell cycle, and their activity is dependent on binding to their regulatory partners, the cyclins. researchgate.netyoutube.comwisc.eduyoutube.com Different cyclin-CDK complexes are active at different stages of the cell cycle. researchgate.netyoutube.comwisc.eduyoutube.com For instance, the transition from G1 to S phase is facilitated by CDK2. nih.gov Some benzamide (B126) derivatives of pyrimidine have been identified as potent CDK2 inhibitors, leading to cell cycle arrest in the G0 or G1 phase. nih.gov Similarly, certain pyrido[2,3-d]pyrimidin-7-one derivatives have been shown to be selective inhibitors of CDK4. researchgate.net

The activity of cyclin-CDK complexes is also regulated by CDK inhibitors. mdpi.com For example, some 2-thiouracil (B1096) derivatives have been shown to cause cell cycle arrest by enhancing the expression of the cell cycle inhibitors p21 and p27. mdpi.com The tumor suppressor protein p53 also plays a critical role in cell cycle regulation, and can activate pathways that lead to cell cycle arrest in response to DNA damage. researchgate.netyoutube.com

The following interactive table summarizes the findings from a flow cytometry analysis of SW620 cells treated with 5-fluorouracil (5-FU), demonstrating its effect on cell cycle distribution.

Table 1: Effect of 5-Fluorouracil on Cell Cycle Distribution in SW620 Cells

This table is interactive. You can sort the data by clicking on the column headers.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Untreated Control | 54.48 | 22.36 | 23.16 |

| 5-FU (48h) | 25.43 | 54.48 | 20.09 |

| Data adapted from a study on the effects of 5-fluorouracil on SW620 colon cancer cells, showing a significant increase in the S-phase population, indicative of cell cycle arrest in this phase. researchgate.net |

Computational and Theoretical Studies on 5 Aminodihydropyrimidine 2,4 1h,3h Dione

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on 5-aminouracil (B160950) have utilized this method to explore its inhibitory potential against various biological targets.

One such study investigated the interaction of 5-aminouracil with human carbonic anhydrase I (hCA I), an enzyme implicated in glaucoma. researchgate.netresearchgate.net The docking analysis revealed a strong inhibitory potential, characterized by favorable binding energy. The stability of the ligand-protein complex was attributed to the formation of hydrogen bonds within the active site of the enzyme. researchgate.netresearchgate.net

In another investigation, the binding of 5-aminouracil to Pseudomonas aeruginosa dihydropyrimidinase (PaDHPase) was elucidated through X-ray crystallography and supported by fluorescence quenching analysis. nih.gov The complex structure showed that 5-aminouracil interacts with the zinc ions (Znα and Znβ) and key amino acid residues, including Tyr155, Ser289, and Asn337, within the enzyme's active site. nih.gov This binding mode was found to be distinct from that of the well-known anticancer drug 5-fluorouracil (B62378). nih.gov

Furthermore, the structural basis for the interaction of 5-aminouracil with dihydroorotase (DHOase) from Saccharomyces cerevisiae (ScDHOase) has been explored. nih.gov The crystal structure of the ScDHOase-5-aminouracil complex revealed that the compound binds to the active site, with key interactions involving residues Arg18, Asn43, Thr106, and Ala275. nih.gov These findings provide a molecular blueprint for designing novel inhibitors targeting DHOase. nih.gov

| Target Protein | Key Interacting Residues | Significance of Interaction |

|---|---|---|

| Human Carbonic Anhydrase I (hCA I) | Not specified in detail, but hydrogen bonding is crucial. | Demonstrates inhibitory potential against an enzyme associated with glaucoma. researchgate.netresearchgate.net |

| Pseudomonas aeruginosa Dihydropyrimidinase (PaDHPase) | Tyr155, Ser289, Asn337, Znα, Znβ | Reveals a unique binding mode compared to other uracil (B121893) analogs, offering insights for developing specific inhibitors. nih.gov |

| Saccharomyces cerevisiae Dihydroorotase (ScDHOase) | Arg18, Asn43, Thr106, Ala275 | Provides a structural basis for the development of new anticancer and antipathogenic agents targeting pyrimidine (B1678525) biosynthesis. nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of 5-aminouracil, which are crucial for its reactivity and biological activity.

Studies have focused on the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is an indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net For 5-aminouracil, these calculations have revealed a relatively high chemical reactivity and stability. researchgate.netresearchgate.net

The molecular electrostatic potential (MEP) surface of 5-aminouracil has also been mapped to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP analysis helps in understanding how the molecule will interact with biological receptors. Furthermore, Natural Bond Orbital (NBO) analysis has been employed to confirm the bioactive nature of the molecule by studying the interactions between donor and acceptor orbitals. researchgate.netresearchgate.net

Computational studies have also explored the impact of substituents on the electronic properties of the uracil ring. For instance, the introduction of an amino group at the C5 position was found to lower the adiabatic electron affinity compared to uracil itself, suggesting a reduced vulnerability to accept an excess electron. nih.gov

| Computational Method | Property Analyzed | Key Finding |

|---|---|---|

| DFT/B3LYP/6-311++G(d,p) | Frontier Molecular Orbitals (HOMO-LUMO) | Indicates high chemical reactivity and stability. researchgate.netresearchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Predicts the possible reactive sites for molecular interactions. researchgate.netresearchgate.net |

| DFT | Natural Bond Orbital (NBO) Analysis | Confirms the bioactive nature of the molecule. researchgate.netresearchgate.net |

| M06-2X/6-31++G(d,p) | Adiabatic Electron Affinity (AEA) | The amino group at C5 lowers the AEA compared to uracil. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior of molecules and their complexes over time. While specific studies focusing solely on the conformational analysis of isolated 5-aminodihydropyrimidine-2,4(1H,3H)-dione are not extensively reported in the available literature, the application of MD simulations to related systems highlights the importance of this technique.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational approaches are pivotal in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For 5-aminouracil and its derivatives, computational SAR studies help in guiding the design of more potent and selective molecules.

A review of the synthesis and biological activity of 5-aminouracil derivatives highlights the importance of the substituents on the uracil ring in determining their therapeutic properties. nih.gov Computational methods can be employed to quantify the effects of different functional groups on the molecule's activity.

One study on 6-amino-5-salicylidene uracils, synthesized from 5-aminouracil, performed an SAR analysis which revealed that the nature of the substituent on the aromatic ring significantly influences the cytotoxic activity. researchgate.net It was observed that compounds bearing electron-donating groups such as hydroxyl, methoxy, methyl, and t-butyl exhibited moderate to good activity. researchgate.net In contrast, derivatives with electron-withdrawing substituents like nitro and halogens generally showed minimal activity. researchgate.net These findings can be rationalized through computational models that correlate electronic properties (calculated using quantum chemical methods) with biological outcomes, thereby providing a predictive framework for designing new derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool in this domain. nih.gov By developing mathematical models that relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to biological activity, QSAR can predict the potency of novel compounds before their synthesis, thus streamlining the drug discovery process. nih.gov

| Structural Modification | Observed Effect on Activity | Computational Rationale |

|---|---|---|

| Electron-donating substituents on the aromatic ring of salicylidene derivatives | Moderate to good cytotoxic activity. researchgate.net | These groups can alter the electronic distribution of the molecule, potentially enhancing its interaction with the biological target. |

| Electron-withdrawing substituents on the aromatic ring of salicylidene derivatives | Minimal cytotoxic activity. researchgate.net | These groups may unfavorably modify the electronic properties required for optimal binding or reactivity. |

Structural Modifications and Their Influence on Biological Activity of 5 Aminodihydropyrimidine 2,4 1h,3h Dione Derivatives

Substituent Effects on Biological Efficacy

The nature, position, and electronic properties of substituents on the dihydropyrimidine (B8664642) ring system play a pivotal role in modulating the biological activity of 5-aminodihydropyrimidine-2,4(1H,3H)-dione derivatives. Research has consistently shown that even minor changes to the substitution pattern can lead to significant variations in potency and selectivity against various biological targets.

A key aspect of SAR studies involves the exploration of both electron-donating and electron-withdrawing groups at different positions of the pyrimidine (B1678525) ring. For instance, in the context of anticancer activity, the presence of a phenyl group at the C5 position has been shown to be essential for cytostatic effects. mdpi.com Further substitution on this phenyl ring can fine-tune the activity.

Studies on related dihydropyridine-2(1H)-thione derivatives have provided valuable insights that can be extrapolated to the dihydropyrimidine-2,4(1H,3H)-dione scaffold. For example, a structure-activity relationship study on a series of these compounds against the A375 melanoma cell line revealed that the presence of an N-H moiety (unsubstituted at the nitrogen) or a small alkyl group like a methyl group at the N1 position resulted in the most promising anticancer activity. mdpi.com This suggests that steric bulk at this position may be detrimental to activity.

The following interactive data table summarizes the in vitro anticancer activity of selected 3,4-dihydropyridine-2(1H)-thione derivatives, highlighting the impact of substituents on their efficacy against the A375 human melanoma cell line.

| Compound ID | N1-Substituent | C5-Substituent | IC50 (µM) against A375 |

| S1 | H | Phenyl | 4.33 ± 1.00 |

| S2 | Methyl | Phenyl | 12.55 ± 2.16 |

| S5 | H | (none) | > 100 |

| S19 | H | 4-Chlorophenyl | (not specified) |

| S22 | H | Thiophene | 1.71 ± 0.58 |

Data sourced from a study on 3,4-dihydropyridine-2(1H)-thione derivatives, which are structurally related to the subject compound. mdpi.com

Regiochemistry and Stereochemistry in a Biological Context

The spatial arrangement of atoms and functional groups in a molecule, defined by its regiochemistry and stereochemistry, is a critical factor influencing its interaction with biological macromolecules. For derivatives of this compound, which often possess chiral centers, the specific arrangement of substituents can dictate the compound's pharmacological profile.

Regiochemistry , which deals with the selective reaction at one of several possible positions, is crucial during the synthesis of these derivatives. The position of a substituent on the dihydropyrimidine ring can dramatically alter its biological activity. For example, the substitution pattern on an attached aromatic ring can influence the molecule's ability to fit into the binding pocket of a target enzyme or receptor. The regioselective synthesis of 5-aminouracil (B160950) derivatives allows for the precise placement of functional groups to optimize these interactions. nih.gov

Stereochemistry plays a pivotal role as most biological targets, such as enzymes and receptors, are chiral. Consequently, they often exhibit stereospecific interactions with drug molecules. biomedgrid.com Enantiomers, which are non-superimposable mirror images of each other, can have vastly different biological activities. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even produce adverse effects. biomedgrid.com

In the context of dihydropyrimidinone derivatives, the generation of a chiral center at the C4 position is a common outcome of their synthesis. Studies have shown that the biological activity of dihydropyrimidinone enantiomers can differ significantly. scispace.com For instance, in a study on nature-inspired 3-Br-acivicin isomers, which share structural similarities with the dihydropyrimidine core, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This highlights that a stereoselective uptake mechanism might be responsible for the enhanced biological activity of a specific stereoisomer. nih.gov

The synthesis of enantiomerically pure dihydropyrimidinones is therefore a significant area of research. The use of chiral catalysts in the Biginelli reaction, a common method for synthesizing dihydropyrimidinones, can lead to the formation of a specific enantiomer, which is crucial for developing drugs with improved efficacy and reduced side effects. scispace.com The three-dimensional arrangement of atoms in these molecules is a key determinant of their biological function, and a thorough understanding of their stereochemical properties is essential for the development of effective therapeutics. biomedgrid.comscispace.com

Scaffold Hopping and Bioisosteric Replacements in the Dihydropyrimidine Core

In the quest for novel therapeutic agents with improved properties, medicinal chemists often employ strategies that go beyond simple substituent modifications. Scaffold hopping and bioisosteric replacement are two powerful tools used to design new molecules with distinct chemical structures but similar biological activities. nih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features responsible for its biological activity. nih.gov This approach can lead to the discovery of new chemical entities with improved pharmacokinetic profiles, reduced toxicity, or the ability to overcome drug resistance. For dihydropyrimidinone-based anticancer agents, scaffold hopping could involve replacing the dihydropyrimidine ring with other heterocyclic systems that maintain the crucial spatial arrangement of functional groups necessary for interaction with the biological target. mdpi.com

Bioisosteric replacement is a more subtle strategy that involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties. nih.govdrughunter.com The goal is to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure.

A common bioisosteric replacement in the dihydropyrimidine core involves the urea (B33335) moiety (-NH-CO-NH-). For example, in a series of dihydropyridine (B1217469) neuropeptide Y Y1 receptor antagonists, the urea linkage was successfully replaced with a cyanoguanidine moiety. This bioisosteric replacement resulted in a compound with similar binding potency but improved cell permeability.

Another example of bioisosteric replacement involves the substitution of the exocyclic sulfur atom in dihydropyrimidine-2(1H)-thiones with an oxygen or selenium atom. This modification can influence the compound's metabolic stability and biological activity. mdpi.com Furthermore, heterocyclic rings such as triazoles, oxadiazoles, or imidazoles can be used as bioisosteric replacements for amide groups within substituents attached to the dihydropyrimidine core to enhance metabolic stability and pharmacokinetic profiles. drughunter.com

These strategies of scaffold hopping and bioisosteric replacement are integral to modern drug discovery, allowing for the exploration of new chemical spaces and the optimization of lead compounds to develop safer and more effective drugs.

Future Directions and Emerging Research Avenues for 5 Aminodihydropyrimidine 2,4 1h,3h Dione Research

Novel Synthetic Methodologies

Future research in the synthesis of 5-aminouracil (B160950) and its derivatives is geared towards developing more efficient, environmentally friendly, and versatile methods. The focus is shifting from traditional multi-step processes to innovative one-pot reactions and the use of novel catalytic systems.

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique offers a rapid and efficient pathway for synthesizing complex heterocyclic systems from 5-aminouracil. For instance, an efficient, catalyst-free, one-pot procedure for the synthesis of pyrido[3,2-d:6,5-d']dipyrimidine derivatives using 5-aminouracil under microwave irradiation has been developed. researchgate.net This method significantly reduces reaction times and often improves yields compared to conventional heating.

Multicomponent Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, which aligns with the principles of green chemistry. A one-pot reaction involving primary amines, ninhydrin, barbituric acid, and 1,1-bis-(methylthio)-2-nitroethene provides a simple and effective method for preparing novel pyrimidine (B1678525) derivatives. nih.gov The development of new MCRs starting from 5-aminouracil could rapidly generate libraries of diverse compounds for biological screening. researchgate.net

Novel Catalytic Systems: The exploration of new catalysts is crucial for developing selective and high-yielding synthetic routes. A novel reaction for synthesizing a related compound, 5,5-Dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, was discovered using Mg(ReO4)2 as a catalyst. nih.gov Future research will likely focus on identifying new catalysts that can facilitate regioselective and stereoselective modifications of the 5-aminouracil core.

Non-Biginelli-Type Approaches: While the Biginelli reaction is a cornerstone of pyrimidine synthesis, alternative methods are being explored to create substitution patterns not easily accessible through traditional routes. A novel approach for synthesizing 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones involves the addition of aryllithiums to 5-aryl substituted pyrimidine-2(1H)-thiones, offering a complementary strategy to the widely used Biginelli-type synthesis. rsc.org

Table 1: Emerging Synthetic Methodologies

| Methodology | Description | Advantages | Potential Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. researchgate.net | Rapid reaction times, improved yields, energy efficiency. | High-throughput synthesis of compound libraries. |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product. nih.govresearchgate.net | High atom economy, operational simplicity, rapid generation of molecular diversity. | Drug discovery, combinatorial chemistry. |

| Novel Catalysis | Employment of new catalysts to enable previously difficult or impossible transformations. nih.gov | Increased selectivity, higher yields, milder reaction conditions. | Asymmetric synthesis, functional group manipulation. |

| Non-Biginelli Approaches | Alternative synthetic routes to dihydropyrimidines and their derivatives. rsc.org | Access to novel substitution patterns, complementary to existing methods. | Synthesis of structurally unique analogues. |

Exploration of New Biological Targets and Pathways

While 5-aminouracil is known to induce replication stress and block DNA synthesis, its structural similarity to endogenous nucleobases suggests it may interact with a broader range of biological targets. nih.gov Future research is aimed at moving beyond its established anticancer effects to uncover novel therapeutic applications.

Emerging areas of investigation include:

Enzyme Inhibition Beyond DNA Synthesis: Derivatives of the pyrimidine-2,4(1H,3H)-dione scaffold are being investigated as inhibitors for a variety of enzymes.

Ecto-5'-nucleotidase (CD73): Novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been designed as potent inhibitors of CD73, a target for cancer immunotherapy. nih.gov

BRD4/PLK1 Dual-Target Inhibition: Aminopyrimidine-2,4-diones have been synthesized as dual-target inhibitors of the bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are implicated in cancer progression. nih.gov

Carbonic Anhydrases: Molecular docking studies have shown that 5-aminouracil has good inhibitory potential against human carbonic anhydrase I (hCA I), an enzyme associated with glaucoma. researchgate.net

Inducible Nitric Oxide Synthase (iNOS): Analogues based on the 5-nitropyrimidine-2,4-dione moiety have been shown to inhibit iNOS activity and nitric oxide production, suggesting potential anti-inflammatory applications. nih.gov

Modulation of the Tumor Microenvironment: The discovery of pyrimidine-dione derivatives as CD73 inhibitors opens a new avenue for research. nih.gov By blocking CD73, these compounds can help reinvigorate antitumor immunity, suggesting that derivatives of 5-aminouracil could be developed as immunomodulatory agents. nih.gov

Interaction with Dihydropyrimidinase (DHPase): 5-aminouracil has been identified as a ligand that binds to DHPase, a key enzyme in pyrimidine degradation. researchgate.net Understanding this interaction is crucial for clarifying the compound's metabolic fate and could lead to strategies for modulating its pharmacokinetic profile. nih.gov

Advanced Computational Modeling Applications

In silico methods are becoming indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For 5-aminouracil and its derivatives, computational modeling offers a powerful approach to predict biological activity, understand structure-activity relationships (SAR), and evaluate pharmacokinetic properties before undertaking costly and time-consuming synthesis.

Future applications of computational modeling in this field include:

Quantum Chemical Studies: Methods like Density Functional Theory (DFT) can be used to study the molecular structure, frontier molecular orbitals, and reactivity of 5-aminouracil. researchgate.net These calculations help predict the most likely sites for chemical reactions and biological interactions. researchgate.net

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding modes of 5-aminouracil derivatives with their target proteins, such as carbonic anhydrase, VEGFR-2, and thymidylate synthase. researchgate.netrsc.orgbohrium.com This allows for the structure-based design of more potent and selective inhibitors. Combining docking with molecular dynamics (MD) simulations can provide deeper insights into the stability of ligand-protein complexes and the energetic contributions of specific interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of 5-aminouracil, QSAR can be used to predict the anticancer activity of newly designed molecules, guiding the synthesis of the most promising candidates. researchgate.net

Pharmacokinetic (ADME/T) Prediction: Computational tools like the SwissADME server can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T), of novel derivatives. bohrium.com This early-stage screening helps to identify candidates with favorable drug-like properties and avoid late-stage failures in drug development. bohrium.com

Table 2: Computational Modeling in 5-Aminouracil Research

| Modeling Technique | Application | Key Insights | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating electronic structure and chemical reactivity. researchgate.net | Frontier molecular orbitals, molecular electrostatic potential, reactive sites. | Calculation of molecular properties of 5-aminouracil. researchgate.net |

| Molecular Docking | Predicting binding affinity and orientation of ligands in a protein's active site. researchgate.net | Identification of key binding interactions, structure-based drug design. | Docking of 5-aminouracil against human carbonic anhydrases. researchgate.net |

| QSAR | Developing predictive models for biological activity based on chemical structure. researchgate.net | Guiding the design of analogues with enhanced potency. | Development of QSAR models for HDAC6 and ROCK2 inhibitors. researchgate.net |

| ADME/T Prediction | In silico evaluation of drug-like properties and potential toxicity. bohrium.com | Early identification of candidates with poor pharmacokinetics. | Analysis of pharmacokinetics and druglikeness using SwissADME. bohrium.com |

Development of Advanced Derivatization Strategies

The chemical structure of 5-aminouracil is well-suited for a variety of chemical modifications, allowing for the development of advanced derivatives with improved therapeutic properties. researchgate.net Future strategies will focus on creating prodrugs, bioisosteres, and hybrid molecules to enhance efficacy, selectivity, and drug delivery.

Key derivatization strategies on the horizon include:

Prodrug Development: A significant challenge with many anticancer agents is their lack of tumor selectivity, leading to toxicity in healthy tissues. mdpi.com The prodrug approach involves chemically modifying the active drug so that it is inactive until it reaches the target site and undergoes enzymatic or chemical conversion. nih.gov Developing prodrugs of 5-aminouracil, for example, by attaching it to amino acids or polymers, could improve its pharmacological profile, increase metabolic stability, and reduce systemic toxicity. mdpi.comnih.gov

Bioisosteric Replacement: This strategy involves substituting an atom or group of atoms in the parent molecule with another that has similar physical or chemical properties, with the goal of enhancing biological activity or modifying physicochemical properties. For instance, creating 5-aminouracil analogues by incorporating different heterocyclic rings, such as 1H-tetrazole, can lead to derivatives with improved efficacy. nih.gov

Synthesis of Fused Heterocyclic Systems: The uracil (B121893) ring can be used as a building block for the synthesis of more complex, fused heterocyclic systems. researchgate.net For example, 5-aminouracil can be used to synthesize pyrido[3,2-d:6,5-d']dipyrimidines and pyrano[2,3-d]pyrimidine-2,4-diones, which have shown potential as bioactive compounds. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for 5-aminodihydropyrimidine-2,4(1H,3H)-dione derivatives, and how can reaction conditions be optimized?

The synthesis often involves alkylation or condensation reactions. For example, alkylation of the parent compound with benzyl chlorides or chloroacetamides in DMF with potassium carbonate yields derivatives with high crystallinity . A one-pot multicomponent reaction using ammonium acetate in glacial acetic acid at 108°C is another efficient method for generating dihydropyrimidine scaffolds . Optimization includes solvent choice (e.g., acetic acid for cyclization), temperature control, and catalyst selection (e.g., K₂CO₃ for alkylation). Purity can be enhanced via column chromatography (C18, 100×4 mm) .

Q. How can spectroscopic techniques (e.g., NMR) validate the structure of substituted 5-aminodihydropyrimidine derivatives?

¹H NMR is critical for confirming substitution patterns. For instance, alkylated derivatives show distinct peaks for methyl groups (δ ~2.1–2.3 ppm) and aromatic protons (δ ~7.2–7.5 ppm). Thiazole ring protons in analogs like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione appear as singlets (δ ~6.8 ppm) . Mass spectrometry (e.g., using a 150EX chromatograph) further validates molecular weights .

Q. What structural analogs of this compound exist, and how do they differ in properties?

Common analogs include uracil (pyrimidine-2,4(1H,3H)-dione) and thymine (5-methyluracil), which lack the amino group at position 4. The amino substituent in 5-aminodihydropyrimidine enhances hydrogen-bonding capacity, influencing solubility and bioactivity. For example, cytosine (4-aminopyrimidin-2(1H)-one) shares a similar amino group but differs in ring saturation .

Q. What safety protocols are recommended for handling 5-aminodihydropyrimidine derivatives in the lab?

Avoid inhalation or skin contact. Use PPE (gloves, goggles) and work in a fume hood. Store away from heat sources (P210) and keep compounds inaccessible to children (P102). For spills, neutralize with appropriate absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can the antimicrobial activity of 5-aminodihydropyrimidine derivatives be systematically evaluated?

Derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione show activity against Staphylococcus aureus. Testing involves:

Q. What strategies resolve contradictions in reaction yields or purity across synthetic methods?

Discrepancies may arise from solvent polarity (e.g., DMF vs. acetic acid) or catalyst efficiency. Troubleshooting steps:

- Purity analysis : Use HPLC with C18 columns to detect byproducts .

- Reaction monitoring : Track intermediates via TLC or in-situ IR.

- Scale-up adjustments : Optimize stirring rate and temperature gradients for reproducibility .

Q. How do substituents at positions 1, 3, and 6 influence the physicochemical properties of 5-aminodihydropyrimidine derivatives?

- Position 1 (alkyl/benzyl groups) : Increase lipophilicity (logP), enhancing membrane permeability.

- Position 3 (aryl groups) : Stabilize π-π interactions in enzyme binding pockets.

- Position 6 (heterocycles like thiazole) : Modulate electronic effects, altering redox potential and bioactivity .

Q. What in silico tools predict the pharmacokinetic behavior of 5-aminodihydropyrimidine-based compounds?

Use molecular docking (AutoDock Vina) to simulate interactions with targets like dihydrofolate reductase. ADMET predictors (e.g., SwissADME) estimate bioavailability, BBB penetration, and CYP450 metabolism. For example, trifluoromethyl groups (as in 5-(trifluoromethyl) derivatives) improve metabolic stability but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.